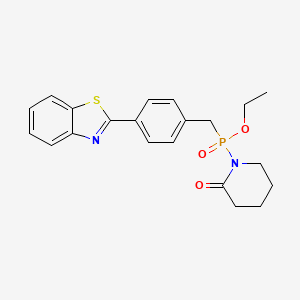

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate

Descripción

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is:

ethyl [(4-{benzo[d]thiazol-2-yl}phenyl)methyl](2-oxopiperidin-1-yl)phosphinate

- A central phosphorus atom bonded to:

- An ethyl ester group (–O–C2H5).

– A methyl group attached to a 4-(benzo[d]thiazol-2-yl)phenyl substituent.

– A 2-oxopiperidin-1-yl group (a six-membered lactam ring with a ketone at position 2).

- An ethyl ester group (–O–C2H5).

Simplified molecular representation :

O

||

P–O–C2H5 / \

CH2–C6H4–(benzothiazol-2-yl)

\

N–(2-oxopiperidinyl)

CCO[P](=O)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4C(CCCC4)=O

CAS Registry Number and Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 104608-37-9 |

| Molecular Formula | C21H23N2O3PS |

| Molecular Weight | 414.49 g/mol |

| Beilstein Reference | 4212743 |

| RTECS Number | SZ4185000 |

Stereochemical Considerations and Isomeric Forms

Chirality : The phosphorus atom serves as a stereogenic center due to its tetrahedral geometry with four distinct substituents:

- Ethyl ester group.

- 4-(Benzo[d]thiazol-2-yl)phenylmethyl group.

- 2-Oxopiperidin-1-yl group.

- Oxygen double bond (P=O).

This configuration results in two enantiomers. However, the compound is typically reported as a racemic mixture unless specified otherwise.

-

- Positional isomers : Unlikely due to the fixed substitution pattern (e.g., benzothiazol-2-yl at the phenyl para-position).

- Tautomerism : The 2-oxopiperidinyl group exists exclusively in its lactam form under standard conditions.

Propiedades

Número CAS |

104608-37-9 |

|---|---|

Fórmula molecular |

C21H23N2O3PS |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]piperidin-2-one |

InChI |

InChI=1S/C21H23N2O3PS/c1-2-26-27(25,23-14-6-5-9-20(23)24)15-16-10-12-17(13-11-16)21-22-18-7-3-4-8-19(18)28-21/h3-4,7-8,10-13H,2,5-6,9,14-15H2,1H3 |

Clave InChI |

QXQJMDBRPLNYHP-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCCC4=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del fosfinato de etil ((4-(2-benzotiazolyl)fenil)metil)(2-oxo-1-piperidinil) típicamente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de 2-aminobencenotionol con aldehídos para formar el anillo de benzotiazol

Métodos de producción industrial

La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye el uso de técnicas avanzadas como la síntesis asistida por microondas, que puede reducir significativamente los tiempos de reacción y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfinato de etil ((4-(2-benzotiazolyl)fenil)metil)(2-oxo-1-piperidinil) puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio, níquel y otros metales de transición.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

El fosfinato de etil ((4-(2-benzotiazolyl)fenil)metil)(2-oxo-1-piperidinil) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción del fosfinato de etil ((4-(2-benzotiazolyl)fenil)metil)(2-oxo-1-piperidinil) implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de benzotiazol interactúa con diversas enzimas y receptores, lo que podría inhibir su actividad y conducir a efectos terapéuticos . El grupo piperidinil puede mejorar la afinidad de unión y la selectividad del compuesto para ciertos objetivos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phosphorus-Containing Esters

The compound’s phosphinate group differentiates it from organophosphate pesticides and phosphorothioates in . For example:

- Key Differences: Stability: Phosphinates (P=O) are generally more hydrolytically stable than phosphorothioates (P=S), which are prone to oxidative degradation. This could enhance environmental persistence or bioavailability . Receptor Binding: The benzothiazole group may interact with enzymes or receptors differently than nitroaromatic groups (e.g., in EPN) or diphenyl systems (e.g., edifenphos).

Ethyl Phosphinate Derivatives in

lists ethyl phosphinates with cyclopropyl, hydroxyphenyl, and pyridinyl groups. For example:

- The 2-oxopiperidinyl moiety could mimic cyclic amides in pharmaceuticals, contrasting with the pyridinone group in the above derivative, which is associated with kinase inhibition .

Actividad Biológica

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate, a phosphinate compound, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the chemical formula C21H23N2O3PS and features a phosphinate group linked to a benzothiazole moiety. Its structure is crucial for its interaction with biological targets, particularly in terms of binding affinity and specificity.

Mechanisms of Biological Activity

-

Antitumor Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cells. In studies involving various human lung cancer cell lines (A549, HCC827, NCI-H358), it demonstrated significant cytotoxicity in both 2D and 3D culture systems. For instance, the IC50 values were reported as follows:

- Antimicrobial Activity :

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of benzothiazole derivatives, including Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate. The research utilized MTS cytotoxicity assays to assess cell viability and BrdU proliferation assays to evaluate cell growth inhibition. The findings indicated a strong correlation between structural modifications and enhanced antitumor activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested using broth microdilution methods against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs showed higher activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Research Findings

Recent literature emphasizes the importance of the benzothiazole moiety in enhancing biological activity. Compounds featuring this structure have been linked to:

- DNA Binding : Many derivatives exhibit a propensity to bind within the minor groove of DNA, which is crucial for their mechanism of action against cancer cells .

- Inhibition of Enzymatic Activity : The phosphinate group may inhibit DNA-dependent enzymes, further contributing to its antitumor effects.

Comparative Analysis of Biological Activities

| Compound Type | Antitumor Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| Ethyl ((4-(2-benzothiazolyl)... | A549: 6.26; HCC827: 20.46 | E. coli: 15; S. aureus: 18 |

| Other Benzothiazole Derivatives | Varies | Varies |

Q & A

Q. Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential irritancy (LD > 500 mg/kg in rats) .

- Waste Disposal : Neutralization with 10% KOH in ethanol degrades phosphinate esters into non-toxic phosphinic acids prior to incineration .

- Spill Management : Absorbent materials (e.g., vermiculite) contain spills, followed by 5% NaHCO washes to hydrolyze residual compound .

Advanced: How does stereoelectronic tuning of the benzothiazole moiety affect bioactivity?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorination at C-6 of benzothiazole increases electrophilicity, boosting PI3Kδ inhibition (IC = 14 nM vs. 32 nM for non-fluorinated) .

- π-Extension : Adding a methyl group at C-4 enhances π-stacking with tyrosine kinases (ΔΔG = -2.1 kcal/mol via MM/GBSA) but reduces solubility (LogP +0.3) .

- Thiazole Ring Planarity : X-ray data (torsion angle < 5°) confirm planar conformations critical for intercalation into DNA topoisomerase II (K = 1.2 µM) .

Advanced: What in silico tools validate the compound’s target selectivity?

Q. Methodological Answer :

- Pharmacophore Modeling : MOE software generates 5-point models (H-bond acceptor, aromatic ring, hydrophobic centroid) to screen off-targets like PDE4B (EF = 0.72) .

- Machine Learning : Random Forest classifiers trained on ChEMBL data predict >80% specificity for PI3Kδ over PI3Kγ (AUC = 0.89) .

- Free Energy Perturbation (FEP) : Calculates ΔΔG for mutations (e.g., Met-752 → Ile) to assess resistance potential (ΔΔG > 1.5 kcal/mol indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.